![molecular formula C22H24N4O3S B5556219 N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)
N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides involves multiple steps with suitable reaction procedures. These compounds are well characterized by various analytical techniques, indicating the complexity and specificity of synthesis processes for these molecules (Boddu et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through single-crystal X-ray diffraction studies, revealing significant details about their conformation and the arrangement of different functional groups. These studies are crucial for understanding the interaction of these molecules with biological targets (Desai et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds typically include steps like conjugate additions, intramolecular acylations, and tautomerization. The specific reactivity of these molecules is guided by their structural features, such as the presence of sulfonyl and acetamide groups (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of these compounds can vary significantly depending on their specific substituents and overall molecular structure. These properties are critical for determining the compound's suitability for further development in various applications (Karmakar & Baruah, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and stability under various conditions, are essential for the development of these compounds as potential therapeutic agents. Studies have explored their reactions with nitrogen nucleophiles, providing insights into their functional group transformations (Fahim & Ismael, 2021).
Scientific Research Applications
Theoretical Investigation and Molecular Docking Study
A theoretical investigation on antimalarial sulfonamides, including derivatives of N-(phenylsulfonyl)acetamide, was conducted to assess their effectiveness against COVID-19 using computational calculations and molecular docking studies. These sulfonamides displayed significant in vitro antimalarial activity, with certain derivatives exhibiting excellent antimalarial activity due to the presence of quinoxaline moieties. Molecular docking studies also showed these compounds' potential against SARS-CoV-2 main protease and Spike Glycoprotein, highlighting their therapeutic potential beyond antimalarial applications (Fahim & Ismael, 2021).
Detection of Metal Ions in Aqueous Solution
Dansyl-based chemosensors, including derivatives similar to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, were synthesized for detecting Cu2+ ions in aqueous solutions and zebrafish. These chemosensors demonstrated high selectivity and sensitivity for Cu2+, suggesting their potential in environmental monitoring and biological studies (Chae et al., 2019).
Structural Aspects and Properties of Amide Derivatives
Research on the structural aspects of amide-containing isoquinoline derivatives, related to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, revealed unique gelation and crystalline solid formation behaviors when treated with various mineral acids. These studies provide insights into the potential use of these compounds in materials science, especially in the formation of gels and crystals with specific structural properties (Karmakar, Sarma, & Baruah, 2007).
Serotonin Receptor Ligands
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally related to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, were identified as high-affinity ligands for the 5-HT(6) serotonin receptor. Such compounds could serve as potential therapeutic agents for neurological disorders, demonstrating the diverse biomedical applications of these chemical derivatives (Park et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-15-22(20-5-3-4-6-21(20)23-16)25-11-13-26(14-12-25)30(28,29)19-9-7-18(8-10-19)24-17(2)27/h3-10,15H,11-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZGGRIXDWJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(2-Methyl-quinolin-4-yl)-piperazine-1-sulfonyl]-phenyl}-acetamide |
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